methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride

Catalog No.
S3037333
CAS No.
2445792-37-8
M.F
C8H18ClNO4
M. Wt
227.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydro...

CAS Number

2445792-37-8

Product Name

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride

IUPAC Name

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride

Molecular Formula

C8H18ClNO4

Molecular Weight

227.69

InChI

InChI=1S/C8H17NO4.ClH/c1-11-8(10)2-4-12-6-7-13-5-3-9;/h2-7,9H2,1H3;1H

InChI Key

YDLUAAXKTRQIQD-UHFFFAOYSA-N

SMILES

COC(=O)CCOCCOCCN.Cl

Solubility

not available

Ligand Research

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride (Methyl 3-AEEPA hydrochloride) finds application in ligand research. Ligands are molecules that bind specifically to a target molecule, such as a protein. Researchers can use Methyl 3-AEEPA hydrochloride as a building block to create new ligands with desired properties [].

Polypeptide Synthesis Support

This compound can also be used as a support molecule in polypeptide synthesis. Polypeptides are chains of amino acids, which are the building blocks of proteins. Methyl 3-AEEPA hydrochloride can be used to help attach amino acids to a growing polypeptide chain during synthesis [].

Graft Polymer Compounds

Methyl 3-AEEPA hydrochloride has potential applications in the development of graft polymer compounds. Graft polymers are a type of polymer where side chains are grafted onto a main chain backbone. The presence of the aminoethoxy group in Methyl 3-AEEPA hydrochloride allows it to be incorporated into graft polymers, potentially leading to materials with novel properties [].

New Materials Research

The unique chemical structure of Methyl 3-AEEPA hydrochloride makes it a valuable tool for researchers developing new materials. The combination of the ester and aminoethoxy functionalities offers possibilities for designing materials with specific functionalities for various applications [].

Polyethylene Glycol (PEG) Modification

Methyl 3-AEEPA hydrochloride can be used as a linker molecule for attaching polyethylene glycol (PEG) to other molecules. PEG is a hydrophilic polymer that can improve the water solubility and stability of drugs and other biomolecules. By using Methyl 3-AEEPA hydrochloride as a linker, researchers can create PEGylated versions of various molecules for potential therapeutic or diagnostic applications [].

Functional Coatings

The combination of the functional groups in Methyl 3-AEEPA hydrochloride suggests its potential use in developing functional coatings. The ester group can participate in chemical reactions to attach the molecule to a surface, while the aminoethoxy group can provide reactive sites for further functionalization of the coating [].

Cell Culture

While the specific applications in cell culture are not extensively documented, some suppliers mention Methyl 3-AEEPA hydrochloride as a cell culture reagent []. Further research is needed to understand its specific role and mechanism of action in this context.

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO4C_8H_{18}ClNO_4. This compound features an ester group, an amino group, and two ethoxy groups, which contribute to its unique chemical properties. The presence of these functional groups allows it to interact in various

  • Drug delivery: The PEG chain can improve the solubility and stability of a drug molecule when conjugated with Methyl PEG3 Amine Hydrochloride. The terminal amine group can further be used to attach targeting moieties for specific delivery to cells or tissues [].
  • Nanoparticle modification: Methyl PEG3 Amine Hydrochloride can be used to modify the surface of nanoparticles, enhancing their stability and biocompatibility in biological environments [].
  • Potential for allergic reactions: The amine group might cause allergic reactions in some individuals.
  • Safe handling practices: As with any research chemical, proper handling procedures, including the use of personal protective equipment (PPE), should be followed.

  • Oxidation: The amino group can be oxidized to form a nitro group.
  • Reduction: The ester group can be reduced to yield an alcohol.
  • Substitution: The ethoxy groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Nucleophilic substitution can be performed using reagents like sodium azide or sodium methoxide.

Major Products Formed

  • Oxidation: Formation of nitro derivatives.
  • Reduction: Formation of alcohol derivatives.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure allows it to function as a potential drug candidate, especially in studies involving enzyme-substrate interactions and protein modifications. Additionally, this compound can serve as a building block for synthesizing ligands that bind specifically to target molecules, such as proteins .

The synthesis of methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride typically involves the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol in the presence of a base like sodium hydroxide. This reaction is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Automated systems help monitor and control reaction parameters for consistent product quality .

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride has numerous applications across various fields:

  • Scientific Research: Used as a building block for synthesizing complex molecules.
  • Biology: In studies related to enzyme interactions and protein modifications.
  • Medicine: Potential drug candidate for therapeutic applications.
  • Industry:

Research indicates that methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride can be utilized in ligand research, where it aids in the development of new ligands with specific properties. It also plays a role in polypeptide synthesis by facilitating the attachment of amino acids during the process. Furthermore, this compound has potential applications in creating graft polymers, which can lead to materials with novel functionalities .

Several compounds share structural similarities with methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride:

Compound NameDescription
Methyl 3-(2-aminoethoxy)propanoateLacks one ethoxy group compared to the primary compound, altering its solubility and reactivity.
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoateSimilar structure but may exhibit different biological activities due to variations in functional groups.
Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoateContains additional ethoxy groups, potentially increasing hydrophilicity but complicating synthesis.

Uniqueness

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is distinguished by its specific combination of functional groups, which balances hydrophilic and hydrophobic properties. This unique structure makes it particularly useful in applications requiring precise solubility and reactivity adjustments .

Dates

Modify: 2023-08-18

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